2-Fluoropyrimidine-4-sulfonyl fluoride
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Overview
Description
“2-Fluoropyrimidine-4-sulfonyl fluoride” is a chemical compound with the molecular formula C4H2F2N2O2S and a molecular weight of 180.13 . It is used for research purposes.
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2-fluoropyrimidines, involves various methods such as the Umemoto reaction and Balts-Schiemann reaction . Pyridine can react with CsSO4F at room temperature to produce a mixture of products, including 2-fluoropyridines . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .
Molecular Structure Analysis
The InChI code for “2-Fluoropyrimidine-4-sulfonyl fluoride” is 1S/C4H2F2N2O2S/c5-4-7-2-1-3 (8-4)11 (6,9)10/h1-2H
.
Chemical Reactions Analysis
Sulfonyl fluorides, including “2-Fluoropyrimidine-4-sulfonyl fluoride”, have been used in various chemical reactions. They are known for their unique reactivity and have been used as reactive probes in chemical biology and molecular pharmacology .
Physical And Chemical Properties Analysis
Fluorine has unique physical and chemical properties, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Scientific Research Applications
Fluorosulfonylation Reactions
Sulfonyl fluorides find widespread applications in organic synthesis, chemical biology, and materials science. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides . Researchers investigate the reactivity of 2-fluoropyrimidine-4-sulfonyl fluoride with various substrates to access diverse sulfonylated compounds. These reactions can be valuable for creating functionalized molecules with specific properties.
Mechanism of Action
While the specific mechanism of action for “2-Fluoropyrimidine-4-sulfonyl fluoride” is not mentioned in the search results, fluorinated pyrimidines like 5-fluorouracil are known to interfere with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .
Safety and Hazards
Future Directions
The field of S(VI) fluoride chemistry, which includes “2-Fluoropyrimidine-4-sulfonyl fluoride”, has witnessed remarkable growth over the past decade. Future developments are expected to focus on the synthesis of fluorinated compounds using enzymatic methods . The reactivity of sulfonyl fluorides nominates this warhead chemotype as a candidate for an external, activation-free general labelling tag .
properties
IUPAC Name |
2-fluoropyrimidine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2O2S/c5-4-7-2-1-3(8-4)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYUCPXBOPTRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1S(=O)(=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyrimidine-4-sulfonyl fluoride |
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